molecular formula C24H18N4O2 B2976495 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene CAS No. 1965304-98-6

1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene

Cat. No.: B2976495
CAS No.: 1965304-98-6
M. Wt: 394.434
InChI Key: NXPSQCQOXXITDN-UHFFFAOYSA-N
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Description

1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is an organic compound with the molecular formula C24H18N4O2 and a molecular weight of 394.43 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the reaction of 3-(3-tolyl)-1,2,4-oxadiazole with a benzene derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The choice of reagents, solvents, and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity. The compound may target enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can be compared with other similar compounds, such as:

    1,3-Bis[3-(2-tolyl)-1,2,4-oxadiazolyl]benzene: Similar structure but with different substitution patterns on the aromatic rings.

    1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene: Contains thiazole rings instead of oxadiazole rings, leading to different chemical properties.

    2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A simpler oxadiazole derivative with different functional groups.

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(3-methylphenyl)-3-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-6-3-10-19(12-15)23-25-21(27-29-23)17-8-5-9-18(14-17)22-26-24(30-28-22)20-11-4-7-16(2)13-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPSQCQOXXITDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)C4=NOC(=N4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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